methyl 2-(2-hydroxybutyl)-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate
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Overview
Description
Methyl 2-(2-hydroxybutyl)-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate is a complex organic compound with a unique structure. This compound is characterized by its octahydronaphthalene core, which is a saturated bicyclic hydrocarbon, and the presence of functional groups such as a hydroxybutyl side chain and a carboxylate ester. These structural features make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-hydroxybutyl)-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the octahydronaphthalene core. Subsequent functionalization steps introduce the hydroxybutyl and carboxylate groups. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-hydroxybutyl)-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Methyl 2-(2-hydroxybutyl)-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(2-hydroxybutyl)-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxybutyl and carboxylate groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-[2′®-Hydroxybutyl]-7-Hydroxyphthalide: Shares the hydroxybutyl group but has a different core structure.
1-(5-(2-Hydroxybutyl)furan-2-yl)-3-methoxybutan-2-ol: Contains a hydroxybutyl group and a furan ring.
Uniqueness
Methyl 2-(2-hydroxybutyl)-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate is unique due to its octahydronaphthalene core, which provides a rigid and saturated framework. This structural feature, combined with the presence of functional groups, makes it versatile for various applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
methyl 2-(2-hydroxybutyl)-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3/c1-4-13(18)10-15-11(2)9-12-7-5-6-8-14(12)16(15)17(19)20-3/h9,12-16,18H,4-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSPFLJZBBTPKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1C(C2CCCCC2C=C1C)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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